N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with cyano and methyl groups, an oxazole ring, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized by cyclization reactions involving sulfur-containing precursors and appropriate carbon sources.
Introduction of Cyano and Methyl Groups: The cyano and methyl groups are introduced through substitution reactions using reagents like cyanogen bromide and methyl iodide.
Oxazole Ring Formation: The oxazole ring is formed by cyclization of appropriate precursors, often involving nitrile and carbonyl compounds.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanogen bromide for cyano group introduction, methyl iodide for methylation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The cyano and oxazole groups are often involved in binding interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxybutanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide stands out due to the presence of both the oxazole and thiophene rings, which confer unique electronic and steric properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of reactivity and potential biological activity.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6-4-10(17-15-6)11(16)14-12-9(5-13)7(2)8(3)18-12/h4H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPCFHYWJXNWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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